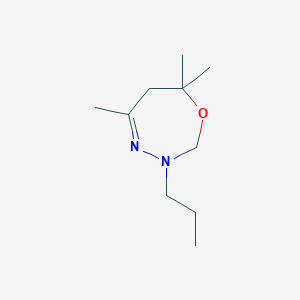
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine is an organic compound that belongs to the class of oxadiazepines. These compounds are characterized by a seven-membered ring containing nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a carbonyl compound, followed by cyclization in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-
- Heptane, 2,3,5-trimethyl-
Uniqueness
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64254-48-4 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
5,7,7-trimethyl-3-propyl-2,6-dihydro-1,3,4-oxadiazepine |
InChI |
InChI=1S/C10H20N2O/c1-5-6-12-8-13-10(3,4)7-9(2)11-12/h5-8H2,1-4H3 |
InChI Key |
QRTXISMPYZIXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1COC(CC(=N1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















